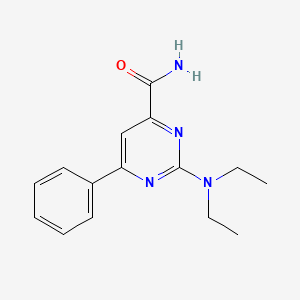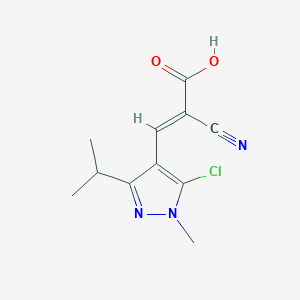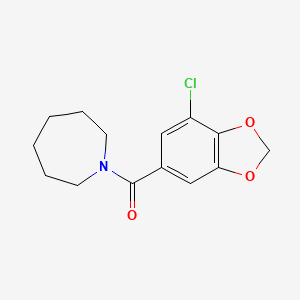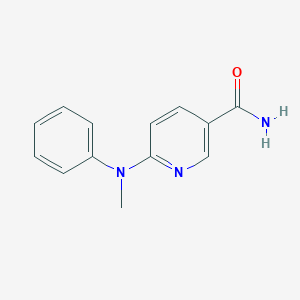![molecular formula C20H30N2O2 B7645955 1-benzyl-N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7645955.png)
1-benzyl-N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylpiperidine-4-carboxamide, also known as RTI-126, is a synthetic compound that belongs to the piperidine class of chemicals. This compound has been widely studied for its potential therapeutic applications, particularly in the field of neuroscience. The purpose of
Mécanisme D'action
The mechanism of action of 1-benzyl-N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylpiperidine-4-carboxamide involves inhibition of the DAT, which leads to increased levels of dopamine in the synapse. This increase in dopamine signaling has been shown to have a number of effects on the brain, including increased motivation and reward-seeking behavior. Additionally, this compound has been shown to have some affinity for the serotonin transporter (SERT), which may contribute to its effects on mood and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its effects on the dopaminergic system. In animal studies, this compound has been shown to increase locomotor activity and induce stereotypy, which are indicative of increased dopamine signaling. Additionally, this compound has been shown to increase the rate of self-administration in rats, suggesting that it may have addictive potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-benzyl-N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylpiperidine-4-carboxamide is its high affinity for the DAT, which makes it a useful tool for studying the dopaminergic system. Additionally, its relatively selective binding profile makes it a useful tool for distinguishing between different transporters. However, one limitation of this compound is its potential for addictive effects, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on 1-benzyl-N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylpiperidine-4-carboxamide. One area of interest is the potential therapeutic applications of the compound, particularly in the treatment of Parkinson's disease and ADHD. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, particularly with regard to its effects on the serotonin system. Finally, there is a need for further research on the potential addictive effects of this compound, particularly in the context of long-term use.
Méthodes De Synthèse
The synthesis of 1-benzyl-N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylpiperidine-4-carboxamide involves several steps, including the reaction of 1-benzylpiperidin-4-one with cyclohexylmagnesium bromide, followed by the addition of N-methylpiperidine-4-carboxamide and subsequent reduction with lithium aluminum hydride. The final product is obtained through recrystallization from ethanol. The purity of the compound is typically verified using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
1-benzyl-N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have high affinity for the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synapse. This makes it a potential candidate for the treatment of disorders that involve dysregulation of the dopaminergic system, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse.
Propriétés
IUPAC Name |
1-benzyl-N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-21(18-9-5-6-10-19(18)23)20(24)17-11-13-22(14-12-17)15-16-7-3-2-4-8-16/h2-4,7-8,17-19,23H,5-6,9-15H2,1H3/t18-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDXSIZCZUGTAG-RTBURBONSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)C(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCC[C@H]1O)C(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[4-(3-methylphenoxy)phenyl]-N-(2-pyridin-2-ylethyl)oxamide](/img/structure/B7645905.png)
![2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645911.png)
![2-(2-methoxyphenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645913.png)

![5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B7645922.png)
![N-[(1R)-1-(1-benzofuran-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7645948.png)
![4-benzyl-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxamide](/img/structure/B7645957.png)
![N-[1-[2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7645961.png)
![(2S)-N-[2-(1H-indol-3-yl)ethyl]-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B7645971.png)
![N-(4-methylphenyl)-2-[4-[4-(2-oxopyrrolidin-1-yl)phenyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7645978.png)